Structural Differentiation via Molecular Weight and Formula vs. Phenylbutanamide Analog
Ethyl 4-oxo-4-((2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)amino)butanoate possesses a molecular formula of C16H21N5O3 (MW ~331.37 g/mol) with an ethyl ester terminus, whereas its closest commercially listed analog, 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide (CAS 2097891-84-2, C19H19N5O2, MW 349.39 g/mol), carries a phenylketone terminus . The molecular weight difference of 18.02 g/mol (ΔMW = 349.39 − 331.37) and the presence of an additional oxygen atom in the target compound alter hydrogen-bond acceptor count and polar surface area, parameters critical for predicting membrane permeability and drug-likeness .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 331.37 (C16H21N5O3) |
| Comparator Or Baseline | 349.39 (C19H19N5O2), 4-oxo-4-phenyl analog |
| Quantified Difference | ΔMW = +18.02 g/mol (comparator heavier); Target has +1 oxygen, −3 carbon, −2 hydrogen relative to comparator |
| Conditions | Calculated molecular weight from molecular formula; vendor-listed specifications. |
Why This Matters
Molecular weight differences impact passive diffusion rates and renal clearance thresholds, making the target compound a distinct chemical entity for ADME screening cascades [1].
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
